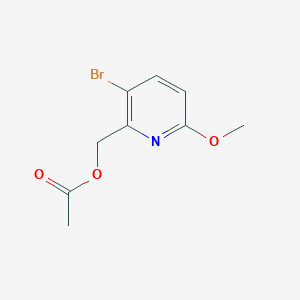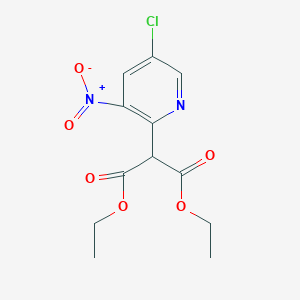
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a nitro group, along with a propanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate typically involves the reaction of 5-chloro-3-nitropyridine with diethyl malonate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution of the nitro group by the malonate ester. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in the quality of the final product.
化学反応の分析
Types of Reactions
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 1,3-Diethyl 2-(5-amino-3-nitro-2-pyridinyl)propanedioate.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioic acid.
科学的研究の応用
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and ester groups may also contribute to the compound’s reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
1,3-Diethyl 2-(5-bromo-3-nitro-2-pyridinyl)propanedioate: Similar structure with a bromine atom instead of chlorine.
1,3-Diethyl 2-(5-chloro-3-amino-2-pyridinyl)propanedioate: Similar structure with an amino group instead of a nitro group.
Uniqueness
1,3-Diethyl 2-(5-chloro-3-nitro-2-pyridinyl)propanedioate is unique due to the combination of a nitro group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. The presence of ester groups also allows for further chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
136888-13-6 |
|---|---|
分子式 |
C12H13ClN2O6 |
分子量 |
316.69 g/mol |
IUPAC名 |
diethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H13ClN2O6/c1-3-20-11(16)9(12(17)21-4-2)10-8(15(18)19)5-7(13)6-14-10/h5-6,9H,3-4H2,1-2H3 |
InChIキー |
HXIAHYPNXQJRFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


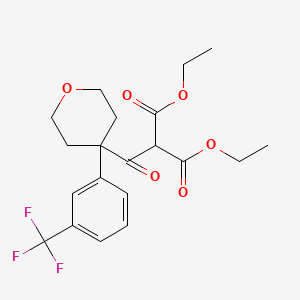

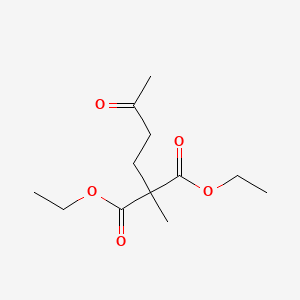
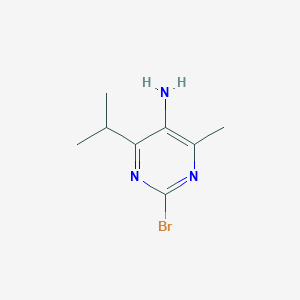
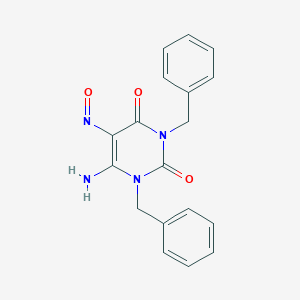
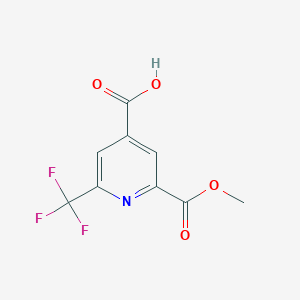
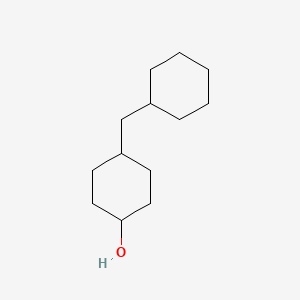
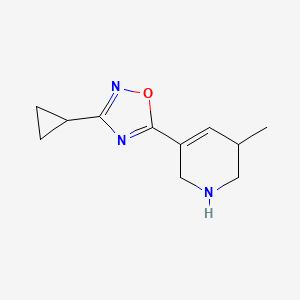
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B13981741.png)
![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)
![1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine](/img/structure/B13981752.png)
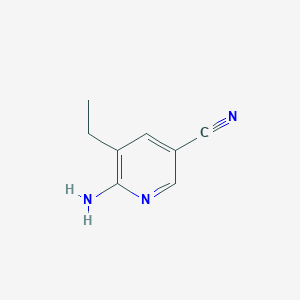
![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)
